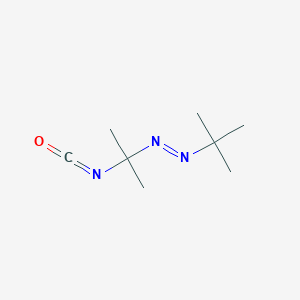![molecular formula C25H35N3O7 B8466705 1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI)](/img/structure/B8466705.png)
1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI) is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazolidine ring, a pyridazine ring, and di-tert-butyl ester groups, making it an interesting subject for chemical synthesis and reactivity studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI) typically involves multiple steps, including the formation of the oxazolidine and pyridazine rings, followed by esterification. One common approach is to start with the appropriate amino acid derivatives and perform cyclization reactions to form the oxazolidine and pyridazine rings.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions and can be used to introduce the tert-butoxycarbonyl group into a variety of organic compounds .
化学反应分析
Types of Reactions
1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学研究应用
1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI) has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include binding to active sites, altering enzyme activity, or modulating signal transduction processes.
相似化合物的比较
Similar Compounds
L-Aspartic acid di-tert-butyl ester hydrochloride: A similar compound used in neurological studies and as a reagent in organic synthesis.
L-Glutamic acid di-tert-butyl ester: Another related compound with applications in biochemical research.
Uniqueness
1,2-Pyridazinedicarboxylic acid, tetrahydro-3-[[(4S)-2-oxo-4-(phenylmethyl)-3-oxazolidinyl]carbonyl]-, bis(1,1-dimethylethyl) ester, (3S)- (9CI) is unique due to its combination of oxazolidine and pyridazine rings, along with the di-tert-butyl ester groups. This unique structure imparts specific reactivity and stability characteristics, making it valuable for various research applications .
属性
分子式 |
C25H35N3O7 |
|---|---|
分子量 |
489.6 g/mol |
IUPAC 名称 |
ditert-butyl (3S)-3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]diazinane-1,2-dicarboxylate |
InChI |
InChI=1S/C25H35N3O7/c1-24(2,3)34-21(30)26-14-10-13-19(28(26)23(32)35-25(4,5)6)20(29)27-18(16-33-22(27)31)15-17-11-8-7-9-12-17/h7-9,11-12,18-19H,10,13-16H2,1-6H3/t18-,19-/m0/s1 |
InChI 键 |
WRSQHQPXHPGOBV-OALUTQOASA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](N1C(=O)OC(C)(C)C)C(=O)N2[C@H](COC2=O)CC3=CC=CC=C3 |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(N1C(=O)OC(C)(C)C)C(=O)N2C(COC2=O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenyl]-6-(trifluoromethyl)pyrimidine](/img/structure/B8466636.png)




![2-[3-(Methanesulfinyl)-4-methoxyphenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B8466671.png)
![1-[4-(Pyridine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B8466677.png)


![1-[4-(Trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B8466706.png)


![1h-Indole-2-carboxylic acid,1-[(4-aminophenyl)methyl]-,ethyl ester](/img/structure/B8466720.png)
